molecular formula C16H25NO2S B1307715 Ethyl 2-amino-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 303135-99-1

Ethyl 2-amino-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No. B1307715
M. Wt: 295.4 g/mol
InChI Key: FTCNZJDZVHJEIF-UHFFFAOYSA-N
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Description

The compound of interest, Ethyl 2-amino-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, is not directly mentioned in the provided papers. However, the papers discuss related compounds and their synthesis, which may share some similarities in terms of chemical structure and properties. The papers focus on the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives and their reactions .

Synthesis Analysis

The synthesis of the related compounds involves the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with various arylidinemalononitrile derivatives in an ethanol/triethylamine (EtOH/TEA) solution at room temperature . The reaction conditions are mild and do not require elevated temperatures, which suggests that similar conditions could potentially be applied to the synthesis of Ethyl 2-amino-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate.

Molecular Structure Analysis

The molecular structures of the synthesized compounds were confirmed using elemental analysis and spectroscopic data . This implies that a similar analytical approach could be used to confirm the structure of Ethyl 2-amino-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, ensuring that the compound has been synthesized correctly and is pure.

Chemical Reactions Analysis

The papers describe the synthesis of various derivatives, including the formation of ethyl iminothiazolopyridine-4-carboxylate and diethyl thiazolo[3,2-a]pyridine-4-carboxylate derivatives . These reactions demonstrate the versatility of the starting materials and the potential for creating a diverse range of compounds. It is likely that Ethyl 2-amino-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate could also undergo a variety of chemical reactions, leading to the formation of new derivatives with different properties and potential applications.

Physical and Chemical Properties Analysis

While the papers do not provide specific information on the physical and chemical properties of the compounds synthesized, they do indicate that the compounds are stable enough to be isolated and characterized . This suggests that Ethyl 2-amino-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate would also have definable physical and chemical properties that could be studied and cataloged for further research and application.

Scientific Research Applications

Antimicrobial and Anti-inflammatory Applications

Ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, a closely related compound, was used in the synthesis of several derivatives showing promising antibacterial, antifungal, and anti-inflammatory activities. These derivatives were synthesized through various chemical reactions and evaluated for their biological activities, with some exhibiting notable potential (Narayana et al., 2006).

Applications in Chemical Reactions and Structural Analysis

The compound has been a key player in chemical reactions leading to new structures and compounds. For instance, it was involved in the recyclization reaction with amines, resulting in the formation of new derivatives. The structures of these products were confirmed through X-ray analysis, highlighting the compound's role in exploring novel chemical pathways (Shipilovskikh et al., 2014).

Synthesis of Novel Heterocyclic Compounds

The compound also played a central role in the synthesis of novel heterocyclic compounds. These processes often led to the creation of structures with potential biological activities, such as hypnotic or cytotoxic effects. These syntheses contribute significantly to the field of medicinal chemistry, providing insights into new drug candidates (Ghorab et al., 1995).

Applications in Antioxidant Activity

Recent studies have utilized derivatives of this compound in the synthesis of new compounds screened for antioxidant activity. This research area is vital as antioxidants play a crucial role in preventing oxidative stress-related diseases (Aghekyan et al., 2020).

Contribution to Crystallography

The compound's derivatives were also significant in crystallographic studies. These studies provide crucial information about the molecular and crystal structure of new compounds, essential for understanding their physical and chemical properties (Vasu et al., 2004).

Safety And Hazards

This compound is classified as an irritant . For more detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

ethyl 2-amino-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2S/c1-5-16(3,4)10-7-8-11-12(9-10)20-14(17)13(11)15(18)19-6-2/h10H,5-9,17H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTCNZJDZVHJEIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)OCC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-amino-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

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